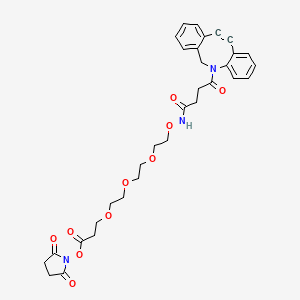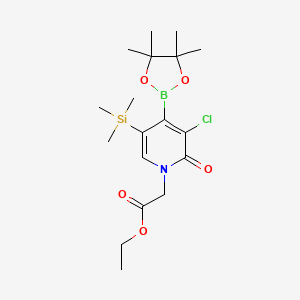![molecular formula C8H4N4O2 B12069432 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 99560-60-8](/img/structure/B12069432.png)
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a tricyclic framework formed by four nitrogen atoms (tetrazatricyclo) and two double bonds (tetraene). The arrangement of these atoms creates a unique, compact ring system.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, theoretical studies and computational methods can guide us. Researchers often explore various strategies to synthesize novel compounds like this one.
Industrial Production:: Unfortunately, there isn’t a well-established industrial production method for 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione due to its specialized nature. research in this area could lead to scalable processes.
Chemical Reactions Analysis
Reactivity:: 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione likely undergoes various reactions, including:
Oxidation: Oxidative transformations could modify its functional groups.
Reduction: Reduction reactions might alter its double bonds.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxone (potassium peroxymonosulfate) under mild conditions.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution using appropriate nucleophiles.
Major Products:: The products formed during these reactions would vary based on the specific reaction conditions and substituents used.
Scientific Research Applications
1,4,7,11-tetrazatricyclo[730
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures like:
Tricyclo[4.2.2.2]dodeca-1,3,5,7,9,11-hexaene: A compound with a similar tricyclic arrangement.
Properties
CAS No. |
99560-60-8 |
|---|---|
Molecular Formula |
C8H4N4O2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-3-9-4-12(5)8(14)6-10-1-2-11(6)7/h1-4H |
InChI Key |
HGDBGZYMSNSINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N3C=NC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)
![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)






